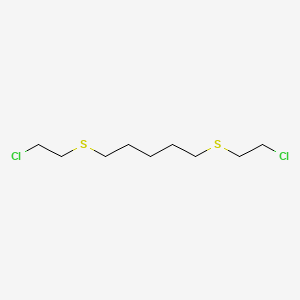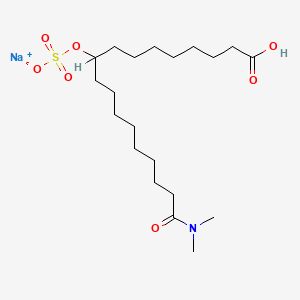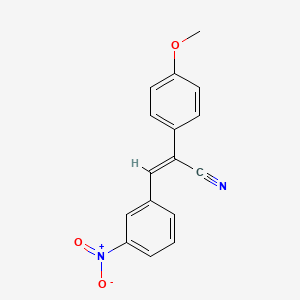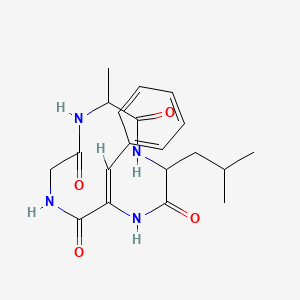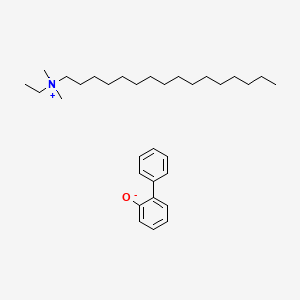
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a bromo-substituted phenyl ring, a vinylsulphonyl group, and an azo linkage to an aniline moiety, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline typically involves a multi-step process. One common method includes the following steps:
Vinylsulphonylation: The vinylsulphonyl group is introduced via a nucleophilic substitution reaction, often using vinyl sulfone as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline undergoes various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, mild to moderate temperatures.
Substitution: Nucleophiles like hydroxide (OH-), alkoxides (RO-), or amines (RNH2), often under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline involves its reactive functional groups:
Vinylsulphonyl Group: Acts as an electrophile, reacting with nucleophiles such as thiols or amines in biological systems, leading to enzyme inhibition or protein modification.
Azo Linkage: Can undergo reduction to form amines, which may interact with biological targets.
Bromo Group: Participates in substitution reactions, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
4-((2-Bromo-4-(methylsulphonyl)phenyl)azo)-N-phenylaniline: Similar structure but with a methylsulphonyl group instead of a vinylsulphonyl group.
4-((2-Chloro-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline: Contains a chloro group instead of a bromo group.
Uniqueness
4-((2-Bromo-4-(vinylsulphonyl)phenyl)azo)-N-phenylaniline is unique due to its combination of a bromo group, a vinylsulphonyl group, and an azo linkage, providing a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
94200-37-0 |
|---|---|
Molecular Formula |
C20H16BrN3O2S |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-[(2-bromo-4-ethenylsulfonylphenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C20H16BrN3O2S/c1-2-27(25,26)18-12-13-20(19(21)14-18)24-23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h2-14,22H,1H2 |
InChI Key |
BRFATZOQSWKYQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


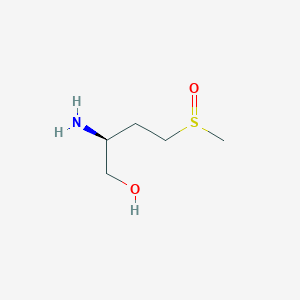
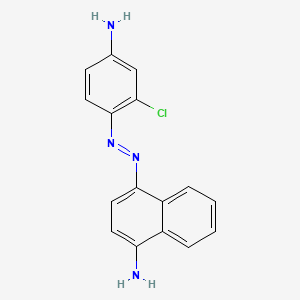

![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

